4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a fluorinated indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Butanoic Acid Derivative: The fluorinated indole is then coupled with a butanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the fluorination step and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the butanoic acid moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-hydroxybutanoic acid.
Substitution: Formation of 5-substituted indole derivatives.
Scientific Research Applications
4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
- 4-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
- 4-(5-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Uniqueness
4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorinated derivative may exhibit different biological activity and stability compared to its chloro, bromo, and methyl analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCJLZIXLLVVRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382256 |
Source
|
Record name | 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393183-92-1 |
Source
|
Record name | 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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